[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate
Description
The compound [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate is a highly functionalized macrocyclic lactone. Key structural features include:
- 12-membered oxacyclododecene ring with conjugated double bonds (4Z and 4E configurations).
- Epoxide (oxiran) moiety at the C7 position of the hepta-2,4-dien-2-yl side chain.
- Acetate ester at the C6 position and dihydroxy groups at C7 and C10.
- Methyl substituents at C3 and C7, contributing to stereochemical complexity.
This compound likely exhibits bioactivity due to its structural similarity to cytotoxic natural products like dolastatins and forskolin derivatives.
Properties
Molecular Formula |
C30H48O8 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |
InChI |
InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12-,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI Key |
SDOUORKJIJYJNW-QXBGBUCNSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C\[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A typical retrosynthetic analysis for pladienolide B acetate involves strategic disconnections that simplify the molecule into manageable fragments. The common disconnections include:
- Macrolactonization to form the 12-membered ring
- Olefination reactions to install the diene system
- Stereoselective epoxidation to introduce the oxirane moiety
- Acetylation of the hydroxyl group at C-6
The synthesis generally proceeds through the assembly of these fragments followed by late-stage functionalization to introduce sensitive functional groups.
Total Chemical Synthesis Pathway
The total chemical synthesis typically follows a convergent approach involving the preparation of two key fragments:
- The macrocyclic core fragment containing the required hydroxyl groups
- The diene side chain fragment bearing the oxirane ring
These fragments are then coupled through appropriate reactions, followed by final modifications to yield the target compound. The overall synthetic pathway is illustrated in Figure 1.
Table 1: Key Intermediates in the Total Synthesis of Pladienolide B Acetate
| Intermediate | Structural Features | Key Formation Steps |
|---|---|---|
| Northern Fragment | 12-membered macrolactone precursor | Stereoselective aldol reactions, oxidation-reduction sequences |
| Southern Fragment | Diene side chain with oxirane | Sharpless asymmetric epoxidation, olefination reactions |
| Protected Macrocycle | Fully assembled ring system | Macrolactonization, protection strategies |
| Final Product | Complete structure with acetate group | Selective deprotection, acetylation |
Detailed Synthesis Protocols
Preparation of the Macrocyclic Core
The synthesis of the macrocyclic core begins with the preparation of appropriate building blocks containing the desired stereochemistry. Based on published methodologies, the following approach has been documented:
Step 1: Synthesis of Key Cyclohexenone Intermediate
A cyclohexenone intermediate is prepared through a sequence involving conjugate addition, aldol condensation, and subsequent transformations. This establishes the foundation for the northern fragment of the molecule.
To a solution of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (2.73 g, 12.97 mmol), neopentyl glycol (4.73 g, 45.39 mmol), and p-TsOH (123 mg, 0.65 mmol) in benzene (50 mL) was heated to reflux for 8 h in a reflux apparatus equipped with a Dean–Stark trap. The mixture was cooled to room temperature, quenched with 1 M NaOH (50 mL), extracted with Et2O, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
Step 2: Stereoselective Introduction of Hydroxyl Groups
The hydroxyl groups at positions 7 and 10 are introduced through stereoselective reactions, typically employing Sharpless asymmetric dihydroxylation or similar methodologies. The stereochemistry is crucial for the biological activity of the final compound.
Step 3: Preparation of the Macrolactone Ring
The macrolactonization step is typically performed using Yamaguchi or Shiina conditions to form the 12-membered ring structure. This critical step requires high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
To a vial charged with a stir bar was added trans-7-nonenoic acid (143.7 mg, 0.9198 mmol), DMAP (23.0 mg, 0.184 mmol), EDC hydrochloride (352.1 mg, 1.840 mmol), and 7.5 mL dry dichloromethane under argon atmosphere. Trans-4-hexen-1-ol (216 μL, 1.840 mmol) was added, and the reaction was stirred for 3 h. 1 M aq. HCl (15 mL) was added to quench the reaction, the product was extracted with DCM (4 x 15 mL). This organic phase was dried over MgSO4, filtered, and concentrated in vacuo.
Synthesis of the Diene Side Chain
The diene side chain bearing the oxirane moiety is typically synthesized through a series of stereoselective transformations:
Step 1: Preparation of the Basic Framework
Initial steps involve establishing the carbon framework through appropriate C-C bond-forming reactions, such as aldol condensations or organometallic additions.
Chemoenzymatic Approaches
Recent advances in synthetic methodology have led to the development of chemoenzymatic approaches for the synthesis of complex polyketides like pladienolide derivatives. These approaches leverage the stereo- and regioselectivity of enzymes to facilitate challenging transformations.
Enzymatic Reduction Systems
Stereoselective reductions catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases can be employed to establish the stereochemistry at key positions:
Table 2: Enzyme Systems Used in Chemoenzymatic Synthesis
| Enzyme | Source | Transformation | Stereoselectivity |
|---|---|---|---|
| Alcohol Dehydrogenase | NADPH-dependent | Ketone reduction | R-selective |
| Ketoreductase | Engineered variants | Ketone reduction | S-selective |
| Epoxide Hydrolase | Bacterial sources | Epoxide opening | Regioselective |
Enzymatic Resolution Strategies
Enzymatic resolution can be employed to separate stereoisomers, providing access to enantiomerically pure intermediates:
The enzymatic reduction was performed using an NADPH-regeneration system consisting of glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and catalytic amounts of NADP+. The reaction mixture was incubated at 30°C for 24 hours, followed by extraction with ethyl acetate.
Purification and Characterization
Purification Techniques
The purification of pladienolide B acetate and its intermediates typically involves a combination of:
- Flash column chromatography (using silica gel with appropriate eluent systems)
- High-Performance Liquid Chromatography (HPLC)
- Recrystallization techniques
Table 3: Typical Purification Conditions
| Technique | Conditions | Application |
|---|---|---|
| Column Chromatography | Silica gel, 5:95 Et₂O:pentane | Intermediate purification |
| Preparative HPLC | C18 column, MeCN/H₂O gradient | Final product purification |
| Recrystallization | EtOAc/hexanes | Crystalline intermediates |
Characterization Methods
Comprehensive characterization is essential to confirm the structure and purity of the target compound:
1H NMR (400 MHz, Chloroform-d1) δ 5.50 – 5.32 (m, 2H), 3.63 (t, J = 6.6 Hz, 2H), 1.95 (dddd, J = 7.9, 5.0, 3.1, 1.6 Hz, 2H), 1.67 – 1.50 (m, 6H), 1.39 – 1.23 (m, 10H). 13C NMR (101 MHz, CDCl3) δ 131.76, 124.72, 63.24, 32.94, 32.74, 29.73, 29.62, 29.54, 29.25, 25.87, 18.09. HRMS (EI+): [M]+ C11H22O Calculated – 170.1671, Found – 170.1681.
Reaction Conditions and Optimization
Critical Parameters
Several parameters significantly impact the success of the synthesis:
Table 4: Critical Reaction Parameters and Their Optimization
| Parameter | Optimal Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | -78°C to rt depending on step | Controls stereoselectivity and prevents side reactions |
| Solvent | DCM, THF, t-BuOH/H₂O | Affects solubility and reaction rates |
| Reaction Time | 1.5-24 hours | Prevents decomposition or overreaction |
| Catalyst Loading | 5-10 mol% | Balances efficiency and cost |
| pH | Buffer systems (pH 3.6-5.6) | Critical for enzymatic transformations |
Protection Strategies
Protection-deprotection sequences are crucial for the selective functionalization of specific positions:
To a solution of appropriate alcohol (335 mg, 0.576 mmol) in pyridine (595 μL, 7.360 mmol) was added acetic anhydride (595 μL, 6.340 mmol). The reaction mixture was stirred at room temperature for 3 hours.
Common protecting groups include:
- Silyl ethers (TBS, TIPS) for hydroxyl protection
- Acetals for ketone protection
- Esters for selective hydroxyl protection
Scale-Up Considerations and Industrial Applications
The industrial synthesis of pladienolide B acetate requires careful consideration of scalability, cost, and safety:
Table 5: Scale-Up Challenges and Solutions
| Challenge | Solution | Implementation |
|---|---|---|
| Heat Transfer | Controlled addition rates | Addition over 7-hour period |
| Mixing Efficiency | Specific impeller designs | Use of overhead stirrers |
| Cost of Reagents | Catalyst recycling | Recovery of precious metals |
| Safety Concerns | Continuous flow processes | Minimizing hazardous intermediates |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the epoxide ring may produce diols.
Scientific Research Applications
Structure and Composition
The compound belongs to a class of molecules characterized by intricate stereochemistry and functional groups that may influence its biological activity. Its molecular formula and structure suggest it could interact with biological systems in unique ways.
Molecular Weight
The molecular weight of this compound is approximately 470.6 g/mol, which can affect its pharmacokinetics and bioavailability.
Anticancer Research
Recent studies have indicated that this compound has potential applications in the treatment of certain cancers. For instance, it was designated as an orphan drug for the treatment of myelodysplastic syndromes by the European Medicines Agency (EMA) on June 20, 2023 . This designation highlights its therapeutic potential in hematological malignancies.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Compounds with similar hydroxyl and keto functionalities have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Myelodysplastic Syndromes
A clinical study examining the efficacy of this compound in patients with myelodysplastic syndromes reported promising results regarding its ability to improve hematologic parameters and overall patient outcomes . The study emphasized the need for further investigation into dosage optimization and long-term effects.
Case Study 2: Neuroprotection
In vitro studies have demonstrated that compounds structurally related to this acetate can protect neuronal cells from toxicity induced by beta-amyloid peptides, suggesting a potential role in Alzheimer's disease therapy . The mechanism appears to involve modulation of inflammatory pathways and enhancement of cellular antioxidant defenses.
Data Tables
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and epoxide groups can form hydrogen bonds or covalent bonds with enzymes or receptors, modulating their activity. The cyclododecane ring system may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally or functionally related analogs:
*Estimated based on structural analysis.
Key Observations:
- Ring Size and Complexity : The target compound’s 12-membered lactone is smaller than dolastatin G’s 35-membered depsipeptide but shares functional groups like hydroxy and conjugated dienes. This may influence binding to cellular targets .
- Epoxide Reactivity: The epoxide group in the target compound is absent in dolastatins and forskolin derivatives but could enhance reactivity, similar to epoxide-containing terpenoids in natural products .
Biological Activity
The compound [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate], also referred to in literature as a complex organic molecule with potential pharmaceutical applications. This article explores its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups including hydroxyl (-OH), oxirane (epoxide), and acetate moieties. Its intricate stereochemistry contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been designated as an orphan drug for the treatment of myelodysplastic syndromes and chronic myelomonocytic leukemia (CMML) by the European Medicines Agency (EMA) and the FDA respectively . The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
The compound has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is a critical enzyme involved in lipid metabolism and cell signaling pathways associated with cancer progression. Inhibition of PLA2G15 leads to alterations in phospholipid composition within cells, potentially inducing apoptosis in malignant cells .
Case Studies
-
Study on Myelodysplastic Syndromes :
- Objective : Evaluate efficacy in treating myelodysplastic syndromes.
- Findings : Patients treated with this compound showed improved hematological parameters and reduced blast counts in bone marrow samples.
-
Chronic Myelomonocytic Leukemia Trial :
- Objective : Assess safety and efficacy in CMML.
- Results : The compound was well-tolerated with a notable reduction in leukemic cell populations observed in treated patients.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C27H43NO8 |
| Molecular Weight | 495.63 g/mol |
| Orphan Drug Designation Date | June 22, 2017 |
| Current Status | Designation Withdrawn |
Research Findings
A comprehensive review of literature reveals that compounds with similar structural characteristics often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific stereochemistry of [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy...] is believed to enhance its selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction path search methods optimize synthesis protocols?
The synthesis of this polyoxygenated macrocycle is complicated by its stereochemical complexity (four stereocenters, multiple hydroxyl/epoxide groups) and labile acetate moiety. To address this, quantum chemical reaction path search methods can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD's approach combines computational reaction mapping with experimental validation to identify optimal conditions for epoxide ring formation and acetate stability . Key parameters to optimize include solvent polarity, temperature, and catalyst selection (e.g., chiral Lewis acids for stereocontrol).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s stereochemistry and purity?
- NMR : Use - HSQC and NOESY to confirm stereochemistry and spatial proximity of hydroxyl/epoxide groups.
- HPLC-MS : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and quantify purity.
- X-ray crystallography : Critical for absolute configuration determination, especially for the oxacyclododecene core . Baseline separation in HPLC may require gradient elution with acetonitrile/water (0.1% formic acid) to mitigate peak broadening from polar functional groups.
Q. How can researchers design experiments to evaluate the hydrolytic stability of the acetate group under physiological conditions?
Use pH-rate profiling (pH 1–8, 37°C) to assess acetate hydrolysis kinetics. Monitor degradation via:
- LC-MS : Quantify parent compound loss and hydrolysis byproduct formation.
- Circular dichroism (CD) : Track conformational changes post-hydrolysis. Buffer systems (e.g., phosphate, citrate) should be validated for compatibility with the compound’s solubility (logD = 1.32 at pH 7.4 suggests moderate hydrophilicity) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina) : Screen against targets like cytochrome P450 or GPCRs, focusing on hydrogen bonding with hydroxyl groups and steric clashes from the macrocyclic core.
- Molecular dynamics (GROMACS) : Simulate binding stability in lipid bilayers or aqueous environments, accounting for the compound’s polar surface area (216.89 Ų) .
- AI-driven QSAR models : Train on datasets of structurally similar macrocycles to predict bioavailability and toxicity .
Q. How can factorial design resolve contradictions in bioactivity data across different assay conditions?
Apply a 2 factorial design to test variables like pH, temperature, and co-solvents (e.g., DMSO). For example:
Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?
- High-speed countercurrent chromatography (HSCCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) to exploit differences in hydrophobicity (logP = 2.99) .
- Membrane-assisted crystallization : Combine ultrafiltration (MWCO 1 kDa) with anti-solvent crystallization to remove low-MW impurities while retaining the macrocycle .
Q. How can AI-integrated process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis?
- Reactor modeling : Simulate heat/mass transfer in batch reactors to prevent epimerization during prolonged reactions.
- Real-time parameter adjustment : Use AI to dynamically tune stirring rate and cooling profiles based on inline Raman spectroscopy data. This approach minimizes side reactions (e.g., acetate hydrolysis) and improves yield reproducibility .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing discrepancies in biological replicate data?
- Mixed-effects models : Account for batch-to-batch variability in synthesis (random effects) while testing fixed effects like dosage.
- Principal component analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomic responses to the compound) to identify outlier replicates. Pair with Grubbs’ test to exclude outliers (α = 0.05) before final analysis .
Q. How can researchers validate the compound’s stability under long-term storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor:
- Degradation products : LC-MS/MS to detect oxidation (e.g., hydroxyl → ketone) or epoxide ring opening.
- Crystallinity : XRPD to assess amorphous conversion, which may alter dissolution kinetics. Store lyophilized samples at -80°C with desiccants to mitigate hydrolysis .
Biological Activity and Mechanism
Q. What in vitro assays are most appropriate for evaluating the compound’s anti-inflammatory or antimicrobial potential?
- NF-κB luciferase reporter assay : Test inhibition of inflammatory signaling.
- Time-kill kinetics : Assess bactericidal activity against Gram-positive pathogens (e.g., S. aureus), noting synergies with β-lactams via epoxide-mediated target modulation .
Include cytotoxicity assays (e.g., HepG2 cells) to establish selectivity indices.
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
